6-Methylspirost-5-en-3-ol
Description
6-Methylspirost-5-en-3-ol (CAS No. 86533-46-2), also known as 6-Methyldiosgenin or 5,25R-Spirosten-6-methyl-3β-ol, is a steroidal spirostan derivative characterized by a methyl group at position 6 and a hydroxyl group at position 3 of the spirostane skeleton . Its molecular formula is C28H44O3, with a molecular weight of 428.329 g/mol. The compound exhibits a complex pentacyclic structure with 11 stereocenters, contributing to its unique stereochemical profile .
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16-,18+,19+,20-,21+,23+,24+,25+,26-,27+,28?/m1/s1 |
InChI Key |
RJQCTQMDJCNDGK-DHBSUMGVSA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=C6[C@@]5(CC[C@@H](C6)O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Synonyms |
6-methyldiosgenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 6-Methylspirost-5-en-3-ol and Related Compounds
Key Comparative Insights
Structural Differences
Backbone Modifications: this compound lacks glycosylation, unlike Polyphyllins, Protodioscin, and Dioscin, which are glycosylated saponins. This absence of sugar moieties reduces its polarity and increases lipophilicity (LogP = 5.6 vs. ~1–3 for glycosides) .
Stereochemical Complexity :
- With 11 stereocenters, this compound has a more rigid conformation compared to Ophiopogonin B (7 stereocenters), influencing receptor-binding specificity .
Functional Differences
Bioactivity: Glycosylated analogs (e.g., Dioscin, Polyphyllins) exhibit pronounced anticancer effects due to enhanced solubility and interaction with cellular membranes. In contrast, this compound’s aglycone form may favor intracellular steroid receptor modulation . Protodioscin’s neuroprotective effects are attributed to its sugar moieties, which this compound lacks .
Pharmacokinetics: The methyl group at C6 in this compound may improve metabolic stability compared to non-methylated spirostans, though its high LogP could limit aqueous solubility .
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